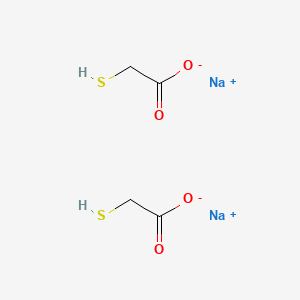
Sodium sulfanylacetate (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dithioglycolate is a chemical compound with the formula C2H3NaO2S2. It is commonly used in various industrial and scientific applications due to its reducing properties. This compound is particularly known for its role in microbiology as a reducing agent in culture media, facilitating the growth of anaerobic organisms by maintaining low oxygen conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dithioglycolate can be synthesized through the reaction of sodium hydroxide with thioglycolic acid. The reaction typically involves the following steps:
- Dissolving thioglycolic acid in water.
- Adding sodium hydroxide to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of sodium dithioglycolate.
Industrial Production Methods: In industrial settings, sodium dithioglycolate is produced by reacting thioglycolic acid with sodium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity sodium dithioglycolate .
Chemical Reactions Analysis
Types of Reactions: Sodium dithioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: Acts as a reducing agent, reducing molecular oxygen to water.
Substitution: Can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Typically occurs in the presence of molecular oxygen.
Substitution: Involves alkyl halides and may require catalysts to enhance the reaction rate.
Major Products:
Oxidation: Dithiodiglycolic acid.
Reduction: Water.
Substitution: Thioethers.
Scientific Research Applications
Sodium dithioglycolate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Facilitates the growth of anaerobic bacteria in culture media.
Medicine: Investigated for its potential use in drug formulations and as a reducing agent in pharmaceutical preparations.
Mechanism of Action
The primary mechanism of action of sodium dithioglycolate is its ability to act as a reducing agent. It reduces molecular oxygen to water, thereby creating an anaerobic environment. This property is particularly useful in microbiology for the cultivation of anaerobic organisms. Additionally, it can reduce disulfide bonds in proteins, which is beneficial in various biochemical applications .
Comparison with Similar Compounds
Thioglycolic Acid: Similar in structure but lacks the sodium ion.
Calcium Thioglycolate: Used in depilatory products.
Ammonium Thioglycolate: Commonly used in hair perming solutions.
Uniqueness: Sodium dithioglycolate is unique due to its high solubility in water and its effectiveness as a reducing agent in both chemical and biological applications. Its ability to maintain low oxygen conditions makes it particularly valuable in microbiological culture media .
Properties
CAS No. |
79964-55-9 |
|---|---|
Molecular Formula |
C4H6Na2O4S2 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
disodium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.2Na/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;2*+1/p-2 |
InChI Key |
HNRAOCKXXJDELP-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


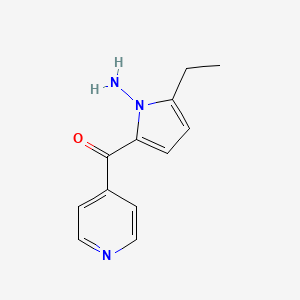



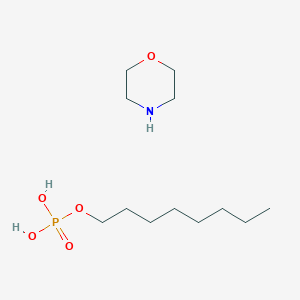

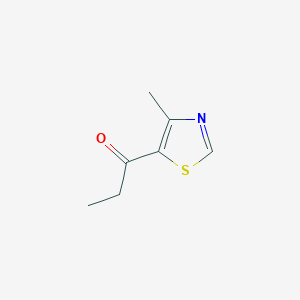

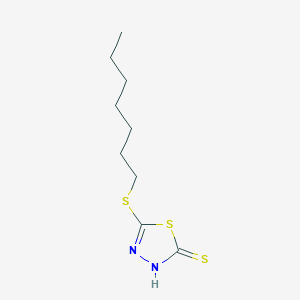
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)

